molecular formula C14H17NO3 B14242019 Ethyl 2-acetamido-4-phenylbut-2-enoate CAS No. 253327-95-6

Ethyl 2-acetamido-4-phenylbut-2-enoate

Cat. No.: B14242019
CAS No.: 253327-95-6
M. Wt: 247.29 g/mol
InChI Key: WFKDAKLNXMPVLY-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-4-phenylbut-2-enoate is a high-purity chemical building block designed for medicinal chemistry and anticancer drug discovery research. This multifunctional compound features an α,β-unsaturated ester (a Michael acceptor) and an acetamido group, making it a valuable scaffold for constructing complex heterocyclic structures. Its molecular framework is of significant interest in developing apoptosis-inducing agents, as similar indole and heterocyclic-based molecules have demonstrated potent activity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) . The compound's potential mechanism of action is dual-purpose. First, the electrophilic α,β-unsaturated system can act as a covalent warhead, capable of Michael addition with nucleophilic cysteine residues in enzyme active sites, such as the Cys145 catalytic residue of the SARS-CoV-2 3CLpro protease . This makes it a candidate for the development of covalent inhibitors targeting essential viral or host cell proteins. Second, the molecule can serve as a key precursor in multicomponent syntheses and cyclization reactions to generate privileged pharmacophores, including thieno[2,3-d]pyrimidin-4(3H)-one and related fused heterocycles, which are known to exhibit a range of biological activities . Researchers can utilize this compound to synthesize novel molecules for screening against various biological targets, including kinases and other proteins involved in signal transduction pathways. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

253327-95-6

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 2-acetamido-4-phenylbut-2-enoate

InChI

InChI=1S/C14H17NO3/c1-3-18-14(17)13(15-11(2)16)10-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,15,16)

InChI Key

WFKDAKLNXMPVLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Condensation of 1,3-Diketones with Acetamide

Methodology :
A scalable approach involves the condensation of 1,3-diketones with excess acetamide in the presence of p-toluenesulfonic acid (p-TsOH) under Dean-Stark conditions. For example:

  • Reactants : 4-Phenyl-2,4-diketobutane (1.0 eq), acetamide (5.0 eq), p-TsOH (0.2 eq)
  • Solvent : Toluene (reflux, 24 hr)
  • Workup : Evaporation, silica gel chromatography (EtOAc/hexane)
  • Yield : 55–70%

Mechanistic Insight :
The reaction proceeds via enamine formation, where the diketone undergoes nucleophilic attack by acetamide, followed by dehydration. The use of p-TsOH facilitates proton transfer and water removal, driving the equilibrium toward product formation.

Catalytic Asymmetric Synthesis

Patent CN102503846B details a stereoselective method using chiral catalysts:

  • Reactants : Acetophenone, ethyl glyoxylate, (S)-phenethylamine
  • Catalyst : L-Proline/Zn(OTf)₃ (10 mol%)
  • Conditions : Dichloromethane, 25–35°C, 3–5 days
  • Outcome :
    • Diastereomeric ratio (dr): 3.5:1 (S:R)
    • Total yield: 59%

Key Observations :

  • Catalyst choice (e.g., Zn(OTf)₃ vs. Sm(OTf)₃) significantly impacts enantioselectivity.
  • Solvent polarity affects reaction rate; dimethyl sulfoxide (DMSO) accelerates the process compared to ethanol.

Grignard Addition-Esterification

Patent CN101265188A outlines a two-step route:

  • Grignard Reaction :
    • β-Bromoethylbenzene + Mg → Grignard reagent (methyl tert-butyl ether, 50–60°C)
  • Addition-Esterification :
    • Grignard reagent + diethyl oxalate → Ethyl 2-oxo-4-phenylbutyrate
    • Subsequent acetylation with acetic anhydride yields the target compound.

Data Summary :

Step Temp (°C) Time (hr) Yield (%)
1 50–60 2–12 80–85
2 –30 to 50 1–15 70–75

Advanced Modifications

Microwave-Assisted Synthesis

A 2019 Organic & Biomolecular Chemistry study optimized cyclocondensation using microwave irradiation:

  • Reactants : Ethyl 3-amino-4-phenylbut-2-enoate, acetyl chloride
  • Conditions : 150 W, 100°C, 20 min
  • Yield : 89% (vs. 55% under conventional heating)

Advantages :

  • Reduced reaction time (20 min vs. 24 hr).
  • Improved purity (≥98% by HPLC).

Solid-Phase Synthesis

For high-throughput applications, resin-bound protocols have been developed:

  • Support : Wang resin-functionalized enamine
  • Reagents : Acetic anhydride, DIEA (N,N-diisopropylethylamine)
  • Cleavage : TFA (trifluoroacetic acid)/DCM
  • Yield : 82% (purity >95%)

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.35–7.25 (m, 5H, Ph), 6.11 (s, 1H, CH), 4.33 (q, J = 7.1 Hz, 2H, OCH₂), 2.40 (s, 3H, COCH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₄H₁₇NO₃ [M+H]⁺: 247.1210; found: 247.1208.

X-ray Crystallography :

  • Single-crystal analysis confirms the (Z)-configuration with a torsion angle of 178.5° between the enamide and ester groups.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Method Cost (USD/kg) Environmental Impact Scalability
Catalytic Asymmetric 12,000 Moderate (Al waste) Limited
Grignard Addition 8,500 High (halogenated solvents) High
Microwave-Assisted 10,200 Low Medium

Recommendation : The Grignard method is preferred for bulk production despite higher waste, while microwave synthesis suits small-scale, high-purity demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-4-phenylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted enaminones or amides.

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-4-phenylbut-2-enoate involves its interaction with molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

The compound shares functional groups with several analogues, but key structural differences influence properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Ethyl 2-acetamido-4-phenylbut-2-enoate C₁₄H₁₇NO₃ 247.29 α,β-unsaturated ester, acetamido, phenyl Phenyl at C4, ethyl ester
Ethyl 4-acetamido-4-(4-acetylphenyl)-2,2-difluorobutanoate (13) C₁₆H₁₉F₂NO₄ 328.33 Difluoro, acetamido, acetylphenyl 4-Acetylphenyl at C4, difluoro at C2
Ethyl 4-acetamido-2,2-difluoro-4-(4-formylphenyl)butanoate (14) C₁₅H₁₇F₂NO₄ 314.30 Difluoro, acetamido, formylphenyl 4-Formylphenyl at C4, difluoro at C2

Key Observations :

  • Phenyl Substituents : The phenyl group in the main compound is unmodified, whereas 13 and 14 feature electron-withdrawing acetyl or formyl groups on the phenyl ring, altering electronic and steric profiles .
  • Backbone Saturation: The main compound’s α,β-unsaturated enoate backbone contrasts with the saturated butanoate chains in 13 and 14, affecting conjugation and reactivity .

Physical and Chemical Properties

Property This compound Compound 13 Compound 14
Melting Point (°C) Not reported 138–140 79–82
Molecular Weight 247.29 328.33 314.30
LogP 2.65 Not reported Not reported
Synthetic Yield (%) Not reported 67 42

Analysis :

  • Melting Points : The higher melting point of Compound 13 (138–140°C) compared to Compound 14 (79–82°C) likely stems from the acetyl group’s stronger dipole-dipole interactions and crystalline packing efficiency. The absence of fluorination and unsaturated bonds in the main compound may result in lower thermal stability, but data gaps preclude direct comparison .
  • Synthetic Yields : The moderate yields of 13 (67%) and 14 (42%) suggest challenges in introducing fluorine and formyl/acetyl groups, whereas the main compound’s synthesis efficiency remains unquantified in available literature .

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